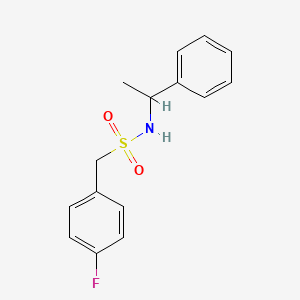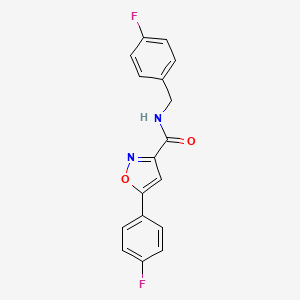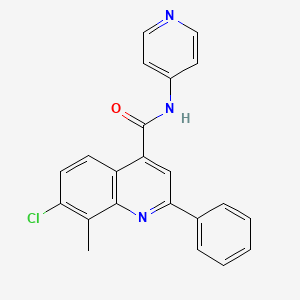![molecular formula C18H17ClIN3OS B4686943 2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4686943.png)
2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to selectively inhibit the activity of NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome system.
Mecanismo De Acción
2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide selectively inhibits the activity of NAE, which is a key regulator of the ubiquitin-proteasome system. NAE is responsible for activating the protein NEDD8, which is then conjugated to target proteins to regulate their stability and activity. This compound binds to the active site of NAE and forms a covalent bond with the enzyme, leading to its irreversible inhibition. This results in the accumulation of NEDD8-conjugated proteins, which are toxic to the cell and lead to apoptosis.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, breast cancer, and prostate cancer. This compound has also been shown to synergize with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their anti-cancer activity. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is its specificity for NAE, which makes it a valuable tool for studying the ubiquitin-proteasome system. However, one limitation of this compound is its irreversible inhibition of NAE, which can make it difficult to study the effects of NAE inhibition on cellular processes that require dynamic regulation of protein stability. In addition, this compound has been shown to have off-target effects on other enzymes, such as cysteine proteases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more selective inhibitors of NAE that do not have off-target effects on other enzymes. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. In addition, there is growing interest in the use of this compound as a radiosensitizer in cancer therapy, as it has been shown to enhance the anti-cancer effects of radiation. Finally, there is potential for the development of this compound as a therapeutic agent for inflammatory diseases, as it has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of NAE, which is a key regulator of the ubiquitin-proteasome system. The ubiquitin-proteasome system is responsible for the degradation of intracellular proteins, which is essential for maintaining cellular homeostasis. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE, leading to the accumulation of proteins that are toxic to the cell.
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClIN3OS/c19-14-8-7-12(20)11-13(14)17(24)22-18(25)21-15-5-1-2-6-16(15)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10H2,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINEBJGTIBEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClIN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4686877.png)
![5-bromo-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B4686882.png)
![3-butoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4686884.png)

![3-{5-[2-(allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4686895.png)


![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4686915.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4686923.png)
![6-methyl-2-(propylamino)-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4686945.png)

![N-(tert-butyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4686961.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4686972.png)